molecular formula C11H16ClNO2 B12952268 (R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B12952268
M. Wt: 229.70 g/mol
InChI Key: MIGUCPXYSKYUIC-HNCPQSOCSA-N
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Description

®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chiral center and the aromatic ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

    Hydrochloride Formation: The resolved ®-amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the amino group or the aromatic ring, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3).

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced amines or aromatic rings.

    Substitution: Nitro, sulfo, or halo derivatives.

    Condensation: Imines or amides.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its chiral nature makes it valuable for studying stereochemistry and its effects on biological activity.

Medicine

In medicinal chemistry, ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chiral center can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-Amino-3-phenylpropanoic acid hydrochloride: A similar compound lacking the dimethyl groups on the aromatic ring.

    3-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride: A positional isomer with dimethyl groups at different positions on the aromatic ring.

Uniqueness

®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific chiral center and the position of the dimethyl groups on the aromatic ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

MIGUCPXYSKYUIC-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)N.Cl

Origin of Product

United States

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